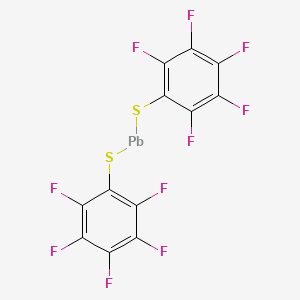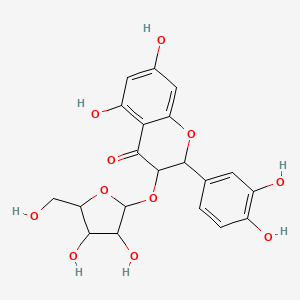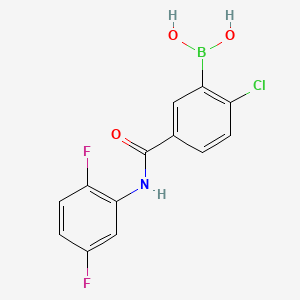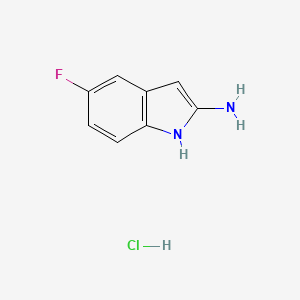
Bis(pentafluorophenylthio) lead(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pentafluorophenylthio) lead(II): is a chemical compound with the molecular formula Pb(SC6F5)2 It is characterized by the presence of lead(II) ions coordinated with two pentafluorophenylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of bis(pentafluorophenylthio) lead(II) typically involves the reaction of lead(II) salts with pentafluorothiophenol. One common method is to react lead(II) acetate with pentafluorothiophenol in an organic solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods: While specific industrial production methods for bis(pentafluorophenylthio) lead(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Bis(pentafluorophenylthio) lead(II) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: It can be reduced to lead(0) or other lower oxidation states.
Substitution: The pentafluorophenylthio groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used to replace the pentafluorophenylthio groups.
Major Products:
Oxidation: Lead(IV) compounds.
Reduction: Lead(0) or lead(I) compounds.
Substitution: Compounds with different ligands replacing the pentafluorophenylthio groups.
Aplicaciones Científicas De Investigación
Bis(pentafluorophenylthio) lead(II) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a reagent in various organic transformations.
Biology: Potential use in studying the effects of lead compounds on biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals and imaging agents.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of bis(pentafluorophenylthio) lead(II) involves its interaction with molecular targets through the lead(II) ion and the pentafluorophenylthio groups. The lead(II) ion can coordinate with various ligands, while the pentafluorophenylthio groups can participate in electron transfer and other chemical reactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.
Comparación Con Compuestos Similares
- Bis(pentafluorophenyl) disulfide
- Tetra(pentafluorophenylthio) lead
- Pentafluorophenylthio metal derivatives (e.g., copper, gold, platinum)
Uniqueness: Bis(pentafluorophenylthio) lead(II) is unique due to the presence of lead(II) ions coordinated with pentafluorophenylthio groups, which impart distinct chemical properties such as high thermal stability and resistance to oxidation. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12F10PbS2 |
|---|---|
Peso molecular |
605 g/mol |
Nombre IUPAC |
bis[(2,3,4,5,6-pentafluorophenyl)sulfanyl]lead |
InChI |
InChI=1S/2C6HF5S.Pb/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 |
Clave InChI |
FRMGVSQFYBYHQO-UHFFFAOYSA-L |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)S[Pb]SC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838745.png)



![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)



![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)

![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)



